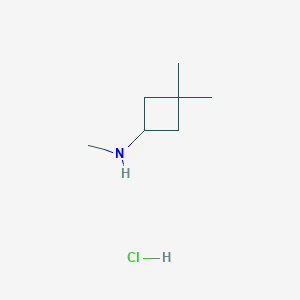

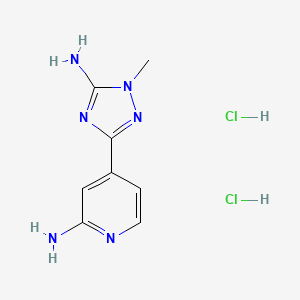

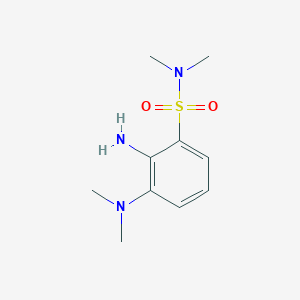

![molecular formula C29H25N3O7 B1383519 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 1696392-12-7](/img/structure/B1383519.png)

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

説明

The compound is a derivative of Azilsartan , which is used to treat hypertension . It has a complex structure with a molecular formula of C29H25N3O7 .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string for the compound isInChI=1S/C29H25N3O7/c1-3-36-28-31-23-10-6-9-22 (27 (34)37-16-24-17 (2)38-29 (35)39-24)25 (23)32 (28)15-18-11-13-19 (14-12-18)20-7-4-5-8-21 (20)26 (30)33/h4-14H,3,15-16H2,1-2H3, (H2,30,33) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 527.5 g/mol . It has a XLogP3-AA value of 4.3, indicating its lipophilicity . It has one hydrogen bond donor and eight hydrogen bond acceptors .科学的研究の応用

Comprehensive Analysis of Azilsartan Impurity Applications

Azilsartan impurities, particularly those related to the compound known as (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-carbamoyl-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, have several scientific research applications. Below is a detailed analysis focusing on unique applications:

Pharmaceutical Research and Development: Azilsartan impurities play a crucial role in the development of new pharmaceutical formulations. They are used to study the stability and efficacy of Azilsartan as a medication for hypertension . Impurities are analyzed to ensure the safety and effectiveness of the drug before it reaches the market.

Analytical Method Validation: The impurities of Azilsartan are essential in validating analytical methods such as High-Performance Liquid Chromatography (HPLC). These methods are used to detect and quantify the impurities present in the drug, which is critical for quality control and regulatory compliance .

Mechanism of Action Studies: Understanding the impurities of Azilsartan can shed light on the drug’s mechanism of action. Researchers can study how these impurities interact with biological systems, which can lead to improved drug designs and therapeutic strategies .

Toxicological Assessments: Azilsartan impurities are used in toxicological studies to determine the potential side effects and risks associated with the drug. This information is vital for assessing the safety profile of Azilsartan for human use .

Stability Studies: Stability studies involve the examination of Azilsartan under various conditions to observe the formation of impurities. These studies help in understanding how storage conditions and shelf life affect the drug’s potency and safety .

Degradation Pathway Elucidation: Research on Azilsartan impurities helps in elucidating the degradation pathways of the drug. This knowledge is important for improving the drug’s formulation to minimize degradation and extend its shelf life .

Reference Standards: Azilsartan impurities serve as reference standards in pharmacopeial testing. They are used to compare and ensure the identity, strength, purity, and quality of the active pharmaceutical ingredient in the drug .

Environmental Impact Studies: Studies on the environmental impact of pharmaceuticals often include the analysis of drug impurities. Azilsartan impurities can be investigated to understand their behavior and fate in the environment, which is important for ecological risk assessments .

作用機序

Target of Action

Azilsartan, the active moiety of Azilsartan Impurity, primarily targets the Angiotensin II Type 1 Receptor (AT1 receptor) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

Azilsartan acts as an antagonist at the AT1 receptor . By binding to this receptor, it blocks the action of Angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . This blockade prevents the vasoconstrictor and aldosterone-secreting effects of Angiotensin II .

Biochemical Pathways

The primary biochemical pathway affected by Azilsartan is the RAAS . Under normal conditions, Angiotensin II binds to the AT1 receptor, leading to vasoconstriction and increased blood pressure. Azilsartan’s antagonistic action at the AT1 receptor inhibits these effects, leading to vasodilation and decreased blood pressure .

Pharmacokinetics

Azilsartan exhibits favorable pharmacokinetic properties. It has a bioavailability of about 60% and reaches peak plasma concentrations within 1.5 to 3 hours after administration . It has a half-life of approximately 11 hours , indicating sustained action . Azilsartan also shows a stronger and longer-lasting binding to the AT1 receptor compared to other Angiotensin II receptor blockers (ARBs), which might lead to a more effective reduction in blood pressure .

Action Environment

The action of Azilsartan can be influenced by various environmental factors. For instance, its degradation can be affected by the presence of hydrogen peroxide, acidic and neutral pH, and exposure to heat . It shows greater photostability and resistance to dry heat . These factors can influence the stability and efficacy of Azilsartan in different environments.

特性

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-3-36-28-31-23-10-6-9-22(27(34)37-16-24-17(2)38-29(35)39-24)25(23)32(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26(30)33/h4-14H,3,15-16H2,1-2H3,(H2,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNGXZVKOASTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C(=O)OCC5=C(OC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101102874 | |

| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | |

CAS RN |

1696392-12-7 | |

| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1696392-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2′-(aminocarbonyl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the synthesis of high-purity Azilsartan Impurity important for pharmaceutical research and development?

A1: The presence of impurities in active pharmaceutical ingredients (APIs) like Azilsartan can impact the drug's quality, safety, and efficacy. Having access to a high-purity standard of the (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate impurity allows researchers to:

- Develop and validate analytical methods: Accurate quantification of impurity levels in Azilsartan drug substance and formulations is crucial. This impurity standard enables the development and validation of sensitive and specific analytical methods [].

- Investigate impurity toxicology: Studying the impurity's potential toxicity and comparing it to Azilsartan itself provides a better understanding of potential side effects and helps establish acceptable limits in the final drug product [].

- Control impurity levels during manufacturing: Knowledge of the impurity's formation pathway allows manufacturers to optimize synthesis and purification processes to minimize its presence in the final Azilsartan drug substance [].

Q2: What is the main advantage of the Azilsartan Impurity synthesis method described in the research paper?

A2: The research presents a straightforward and efficient method to prepare high-purity (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate using readily available Azilsartan as the starting material. The key advantages of this method are:

- Simplicity: The synthesis involves a single-step hydrolysis of Azilsartan using inorganic acid, followed by purification []. This simplicity translates to a shorter preparation time and reduced complexity compared to multi-step synthetic routes.

- High purity: The reported method achieves a purity of greater than 98.5% for the synthesized (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, suitable for its use as an analytical reference standard [].

- Cost-effectiveness: Utilizing readily available Azilsartan as the starting material contributes to the cost-effectiveness of the synthesis, making the impurity standard more accessible for research and quality control purposes [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

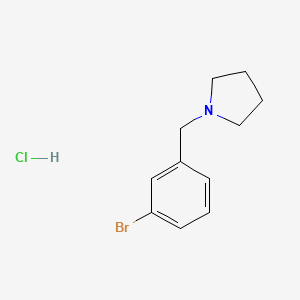

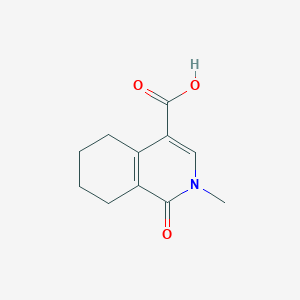

![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride](/img/structure/B1383438.png)

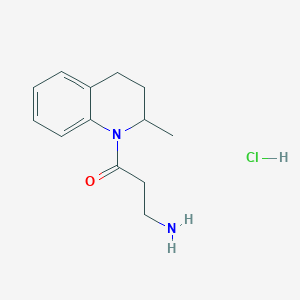

![[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B1383440.png)

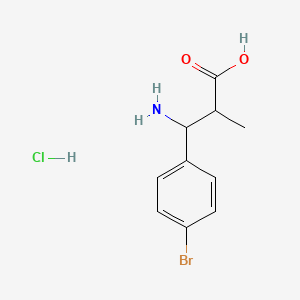

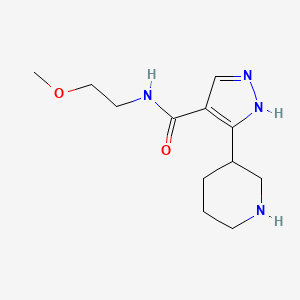

![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)

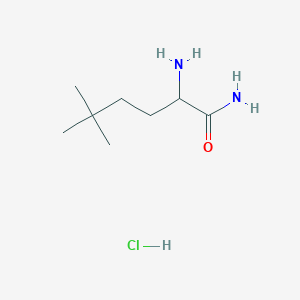

![Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid](/img/structure/B1383458.png)